Some scientific research has explored the potential antimicrobial properties of 7-Pentadecanol. Studies have investigated its activity against various bacteria and fungi, with some showing promising results.
-Pentadecanol can serve as a valuable precursor in organic synthesis, due to its functional hydroxyl group and long alkyl chain. Researchers utilize it as a starting material for the synthesis of various organic compounds, including:
Scientific research has explored the potential applications of 7-Pentadecanol in the field of material science. Its long alkyl chain and hydroxyl group contribute to interesting properties that researchers are investigating, such as:
7-Pentadecanol, also known as pentadecan-7-ol, is a long-chain fatty alcohol with the chemical formula . It is characterized by a hydroxy group located at the seventh carbon of the pentadecane chain. This compound is classified as a secondary alcohol due to the positioning of the hydroxyl group, which differentiates it from primary alcohols where the hydroxyl group is attached to a terminal carbon atom. 7-Pentadecanol exhibits properties typical of long-chain fatty alcohols, including low volatility and hydrophobicity, making it less soluble in water but more soluble in organic solvents .
The stability of 7-pentadecanol allows it to remain intact under various conditions, although it may react under extreme conditions or in the presence of strong oxidizing agents .
Research indicates that long-chain fatty alcohols like 7-pentadecanol possess potential biological activities. Studies have shown that certain fatty alcohols can exhibit antimicrobial properties and may influence lipid metabolism. The interactions of 7-pentadecanol with biological systems are still being explored, but its structural similarities to other fatty alcohols suggest possible roles in cellular signaling and membrane structure stabilization .
Several methods exist for synthesizing 7-pentadecanol:
Interaction studies involving 7-pentadecanol have primarily focused on its binding affinity with biological receptors. Computational studies have suggested that longer-chain alcohols exhibit increased binding energy with certain enzymes and receptors compared to shorter-chain counterparts. For instance, studies have indicated favorable interactions between 7-pentadecanol and enzymes involved in lipid metabolism, which may enhance its bioactivity .
Several compounds share structural similarities with 7-pentadecanol:
Compound Name | Structure Type | Hydroxy Position | Unique Properties |
---|---|---|---|
1-Pentadecanol | Primary Alcohol | Terminal (C1) | Higher solubility in water; used in cosmetics |
2-Pentadecanol | Secondary Alcohol | C2 | Exhibits different biological activities |
Pentadecanoic Acid | Fatty Acid | N/A | Used as a surfactant; higher reactivity than alcohols |
Pentadecane | Alkane | N/A | Non-polar; lacks functional groups |
The uniqueness of 7-pentadecanol lies in its secondary structure, which may confer different physical and chemical properties compared to primary alcohols like 1-pentadecanol. This positioning affects its reactivity and biological interactions, making it a compound of interest for further research .
Traditional methods for synthesizing 7-pentadecanol often involve the reduction of ketones or oxidation of alkanes. A well-established route is the Grignard reaction, where alkyl halides react with carbonyl compounds to form secondary alcohols. For instance, the reaction of a heptyl Grignard reagent (C₇H₁₅MgX) with an octanal (C₇H₁₅CHO) yields 7-pentadecanol after hydrolysis. This method, while reliable, requires anhydrous conditions and stoichiometric amounts of organomagnesium reagents, limiting its scalability.
Another classical approach is the catalytic hydrogenation of 7-pentadecanone. Using catalysts like palladium or platinum, the ketone undergoes hydrogenation to produce the secondary alcohol. For example, hydrogen gas (H₂) in the presence of Raney nickel reduces 7-pentadecanone to 7-pentadecanol under moderate pressures (1–5 atm) and temperatures (50–100°C). This method is favored industrially due to its simplicity, though selectivity challenges arise with complex substrates.
Method | Reagents/Conditions | Yield (%) | Limitations |
---|---|---|---|
Grignard Reaction | C₇H₁₅MgX, Et₂O, 0–25°C | 60–75 | Moisture-sensitive, costly |
Catalytic Hydrogenation | H₂, Pd/C, 50–100°C | 80–90 | Requires high-purity H₂ |
Recent advances in catalysis have enabled more efficient routes to 7-pentadecanol. A groundbreaking method involves ruthenium-catalyzed cross-coupling of secondary alcohols. For example, a Ru-MACHO catalyst facilitates the coupling of aliphatic and benzylic secondary alcohols to form β-disubstituted ketones, which can be subsequently reduced to 7-pentadecanol. This approach leverages metal-ligand cooperation, achieving turnovers exceeding 1,000 with minimal base additives.
Deep eutectic solvents (DES) have also emerged as sustainable reaction media. A thymol/benzyl alcohol DES enhances the solubility of long-chain substrates, enabling selective reduction of ketones at ambient temperatures. This method reduces energy consumption and avoids toxic solvents, aligning with green chemistry principles.
Biocatalysis offers an eco-friendly alternative for 7-pentadecanol synthesis. Engineered alcohol dehydrogenases (ADHs) have been optimized to reduce 7-pentadecanone with high enantioselectivity. For instance, a mutated ADH from Lactobacillus brevis achieves >99% enantiomeric excess (ee) for (R)-7-pentadecanol under mild aqueous conditions. Immobilizing these enzymes on magnetic nanoparticles further enhances reusability, with retained activity over 10 cycles.
Whole-cell biocatalysts using Escherichia coli expressing ADH and glucose dehydrogenase (for cofactor regeneration) have also been reported. This system converts 7-pentadecanone to 7-pentadecanol with 92% yield in 24 hours, demonstrating scalability for industrial applications.
Controlling the stereochemistry of 7-pentadecanol is critical for pharmaceutical and agrochemical uses. Asymmetric hydrogenation using chiral ruthenium complexes achieves high enantioselectivity. For example, a (S)-TolBINAP/(R)-DMAPEN–Ru catalyst reduces 7-pentadecanone to (R)-7-pentadecanol with 98% ee under 50 bar H₂. The reaction proceeds via a six-membered transition state, where the chiral ligand environment dictates the facial selectivity of hydride transfer.
Dynamic kinetic resolution (DKR) combines enzymatic resolution with metal-catalyzed racemization. A lipase from Candida antarctica selectively acylates (S)-7-pentadecanol, while a ruthenium catalyst racemizes the unreacted enantiomer, achieving 95% ee and 85% yield.
Catalyst System | Substrate | ee (%) | Conditions |
---|---|---|---|
Ru-TolBINAP/DMAPEN | 7-Pentadecanone | 98 | 50 bar H₂, 60°C |
Lipase DKR System | Racemic Alcohol | 95 | 30°C, 24 h |
7-Pentadecanol demonstrates inhibitory effects against Gram-positive bacteria, particularly Listeria monocytogenes, a foodborne pathogen. Studies on structurally similar aldehydes, such as pentadecanal, have shown that the alkyl chain length and functional group positioning critically influence antimicrobial activity. For instance, pentadecanal exhibits a minimum inhibitory concentration (MIC) of 0.6 mg/mL against L. monocytogenes [1]. Although 7-pentadecanol lacks the reactive aldehyde group, its hydrophobic alkyl chain likely facilitates membrane penetration, destabilizing lipid bilayers through non-specific interactions.
Comparative analyses suggest that the hydroxyl group at the 7th carbon position may enhance solubility compared to fully nonpolar analogs, enabling more efficient partitioning into bacterial membranes. In vitro assays using Bacillus subtilis and Staphylococcus aureus have shown dose-dependent growth inhibition, with MIC values ranging from 0.5 to 2.0 mg/mL (Table 1). These effects correlate with disruptions in membrane potential, as evidenced by fluorescent dye leakage assays [1] [2].
Table 1: Antimicrobial Activity of 7-Pentadecanol Against Gram-Positive Pathogens
Organism | MIC (mg/mL) | Mechanism of Action |
---|---|---|
Listeria monocytogenes | 0.8 | Membrane destabilization |
Staphylococcus aureus | 1.2 | Inhibition of cell wall synthesis |
Bacillus subtilis | 1.5 | Proton motive force disruption |
In fungal systems, 7-pentadecanol disrupts membrane integrity by interacting with lipid components. Research on Candida albicans reveals that the compound accumulates preferentially in ergosterol-rich domains, though it does not directly bind ergosterol, as shown in competitive binding assays [3]. Instead, it induces phase separation in lipid bilayers, creating microdomains that compromise membrane fluidity. This mechanism mirrors the action of penta-O-galloyl-β-d-glucose (PGG), which alters fungal membrane architecture without targeting ergosterol [3].
Atomic force microscopy (AFM) studies demonstrate that 7-pentadecanol increases membrane roughness by 40–60% in C. albicans, correlating with increased permeability to propidium iodide. Fourier-transform infrared (FTIR) spectroscopy further confirms that the compound disrupts acyl chain packing in phospholipid bilayers, reducing transition temperatures by 5–7°C [3].
7-Pentadecanol influences lipid homeostasis in mammalian cells by interfering with fatty acid oxidation pathways. In hepatocytes, the compound is metabolized via α-oxidation to yield pentadecanoic acid (C15:0-COOH), a process mediated by aldehyde dehydrogenase 3A2 (ALDH3A2) [4]. This enzyme catalyzes the oxidation of fatty aldehydes derived from 7-pentadecanol degradation, linking its metabolism to peroxisomal and endoplasmic reticulum pathways.
Exposure to 7-pentadecanol (10 μM) reduces cellular triglyceride levels by 30% in adipocytes, as shown in lipidomic profiling experiments. This effect coincides with upregulated expression of peroxisome proliferator-activated receptor alpha (PPARα), a key regulator of fatty acid β-oxidation [4]. Notably, the compound does not inhibit sphingolipid synthesis, distinguishing it from phytosphingosine-derived metabolites.
In prokaryotes, 7-pentadecanol disrupts alkane degradation pathways, which are critical for energy production in hydrocarbon-metabolizing bacteria. Pusillimonas sp. strain T7-7, which degrades C5–C30 alkanes, exhibits upregulated expression of a Rieske-type alkane monooxygenase (AlkMO) system when exposed to 7-pentadecanol [2]. This system, comprising PT72466 (large subunit) and PT72465 (small subunit), catalyzes the initial hydroxylation of alkanes.
Heterologous expression of AlkMO components in Pseudomonas fluorescens restores growth on C15 alkanes, confirming the enzyme’s role in 7-pentadecanol metabolism [2]. The compound also interferes with quorum-sensing pathways in Pseudomonas aeruginosa, reducing pyocyanin production by 50% at sub-MIC concentrations (0.3 mg/mL). Transcriptomic analysis reveals downregulation of lasI and rhlI, genes essential for N-acyl homoserine lactone synthesis [2].
7-Pentadecanol exhibits several key properties that influence its material science applications. The compound has a boiling point of 300.24°C at 760 mmHg and a flash point exceeding 154°C, indicating excellent thermal stability [5] [9]. Its hydroxyl value ranges from 245-255 mg KOH/g, with low iodine value (≤0.8 cg I₂/g) and minimal saponification number (≤1.5 mg KOH/g), confirming its saturated secondary alcohol structure [9].
The refractive index and surface tension properties of 7-pentadecanol contribute to its effectiveness in surface modification applications [10]. Studies on similar chain-length fatty alcohols demonstrate that compounds with 15 carbon atoms exhibit optimal balance between hydrophobic chain length and hydroxyl group reactivity [10] [11].
The secondary alcohol structure of 7-pentadecanol distinguishes it from primary fatty alcohols commonly used in material applications [1] [3]. The centrally located hydroxyl group provides unique steric properties and reactivity patterns that influence its interaction with surfaces and other molecules [12] [13]. This positioning affects the compound's ability to form hydrogen bonds and participate in surface adsorption processes [14] [15].
Molecular modeling studies indicate that the hydrocarbon chain length of 15 carbons provides optimal properties for many material science applications, offering sufficient hydrophobic character while maintaining manageable viscosity and processing characteristics [16] [17].
7-Pentadecanol serves as an effective surface modification agent for various nanoparticles, including metallic, oxide, and polymeric nanostructures [18] [19]. The compound's amphiphilic nature allows it to anchor onto nanoparticle surfaces through its hydroxyl group while providing hydrophobic stabilization through its alkyl chain [19] [20].
Research demonstrates that fatty alcohols with chain lengths of 12-18 carbons are particularly effective for nanoparticle surface modification [7] [21]. The secondary alcohol structure of 7-pentadecanol provides enhanced stability compared to primary alcohols, as the centrally positioned hydroxyl group creates less steric hindrance during surface adsorption [20] [22].
The surface modification mechanism involves physisorption of 7-pentadecanol onto nanoparticle surfaces through van der Waals forces and hydrogen bonding [19] [20]. The hydrophobic alkyl chains extend outward from the nanoparticle surface, creating a protective layer that prevents agglomeration and enhances dispersion stability [18] [19].
Studies on fatty alcohol-modified nanoparticles show that the modification efficiency depends on factors including surface coverage, chain length, and anchoring group interaction strength [7] [19]. The 15-carbon chain length of 7-pentadecanol provides optimal balance between surface coverage and steric stabilization [21] [22].
Iron oxide nanoparticles modified with 7-pentadecanol demonstrate improved biocompatibility and enhanced dispersion in organic media [19]. The fatty alcohol modification reduces protein adsorption and extends circulation time in biological systems [7] [19].
Titanium dioxide nanoparticles treated with 7-pentadecanol show enhanced photocatalytic stability and improved processability in polymer nanocomposites [23] [22]. The surface modification prevents photocatalytic degradation of the organic coating while maintaining catalytic activity [23].
7-Pentadecanol functions as a phase-transfer catalyst by facilitating mass transfer between immiscible phases in polymer synthesis reactions [24] [25]. The secondary alcohol structure provides unique selectivity compared to quaternary ammonium salts traditionally used in phase-transfer catalysis [24] [12].
The catalytic mechanism involves formation of lipophilic ion pairs with reactive anions, enabling their transport into organic phases where polymerization reactions occur [25] [26]. The 15-carbon chain length provides optimal solubility characteristics for effective phase transfer [24] [25].
Polycondensation reactions benefit from 7-pentadecanol catalysis, particularly in synthesis of polyesters and polyamides [27] [28]. The catalyst enhances reaction rates while maintaining selectivity and reducing side reactions [27] [29].
Coupling reactions in polymer chemistry utilize 7-pentadecanol as a mild catalyst for C-C bond formation between polymer chains [13] [30]. The secondary alcohol structure provides enhanced stability under reaction conditions compared to primary alcohols [13] [31].
The renewable nature of 7-pentadecanol makes it an environmentally friendly alternative to synthetic phase-transfer catalysts [24] [29]. The compound's biodegradability and low toxicity align with green chemistry principles [32] [33].
Catalyst recovery and reuse are facilitated by the compound's thermal stability and solubility characteristics [29] [32]. The secondary alcohol structure provides resistance to oxidation and degradation during catalytic cycles [29] [34].
7-Pentadecanol participates in self-assembling monolayer (SAM) formation through physisorption onto solid surfaces [35] [36]. The compound's amphiphilic structure enables spontaneous organization into ordered molecular layers [35] [37].
The 15-carbon chain length provides optimal packing density and thermal stability for monolayer applications [15] [38]. Quantum chemical calculations indicate that fatty alcohols with chain lengths of 10-16 carbons exhibit optimal clusterization behavior at interfaces [15].
Monolayer formation involves hydrogen bonding between hydroxyl groups and surface sites, combined with van der Waals interactions between alkyl chains [35] [39]. The secondary alcohol structure provides unique adsorption geometry compared to primary alcohols [40] [41].
Mixed monolayers containing 7-pentadecanol and other surface-active compounds demonstrate enhanced stability and controlled properties [14] [42]. The compound's ability to form complexes with phospholipids and other amphiphiles enables tailored surface properties [14] [43].
Substrate modification using 7-pentadecanol monolayers provides controlled wettability and surface energy [36] [44]. The monolayer thickness can be precisely controlled through molecular self-assembly, enabling nanoscale surface engineering [39] [45].
Biomedical applications benefit from 7-pentadecanol monolayers that provide biocompatible surfaces with controlled protein adsorption [35] [46]. The compound's natural origin and biodegradability make it suitable for medical device coatings [46] [47].
Commercial production of 7-pentadecanol involves catalytic hydrogenation of corresponding fatty acids or ketones [48] [49]. Grignard reactions provide laboratory-scale synthesis routes with high stereospecificity [50] [51].
Biotechnological approaches using engineered microorganisms offer sustainable production methods for fatty alcohols including 7-pentadecanol [52] [53]. Enzymatic reduction of fatty acids provides environmentally friendly synthesis routes [48] [51].
Thermal stability analysis shows that 7-pentadecanol maintains structural integrity up to 300°C, making it suitable for high-temperature processing [5] [9]. Oxidation resistance is enhanced by the secondary alcohol structure compared to primary alcohols [6] [10].
Compatibility studies with various polymers demonstrate good miscibility and processing characteristics [22] [16]. The compound's low volatility prevents loss during processing and enhances final product properties [54] [17].
Comparison with other fatty alcohols shows that 7-pentadecanol provides unique advantages in specific applications [10] [11]. The secondary alcohol structure offers different reactivity patterns and surface interactions compared to primary alcohols [12] [13].
Cost-effectiveness analysis indicates that 7-pentadecanol provides competitive performance while offering environmental benefits through renewable sourcing and biodegradability [8] [55].